Asparaginyl-Valine
Overview
Description
Asparaginyl-Valine (Asn-Val) is a dipeptide composed of the amino acids asparagine and valine. Asparagine, an amino acid with a side chain that can form hydrogen bonds, is known for its role in the biosynthesis of glycoproteins and other proteins. Valine, on the other hand, is a branched-chain amino acid important for muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body.
Synthesis Analysis
The synthesis of peptides containing asparagine and valine has been explored in various contexts. For instance, the synthesis of [1-asparagine, 3-glycine, 5-valine]angiotensin II was achieved using classical methods of peptide chemistry, highlighting the importance of the spatial arrangement of amino acids for biological activity . Additionally, the synthesis of N- and O-glycosyl derivatives of L-asparagine has been described, which is relevant for the formation of glycoproteins .
Molecular Structure Analysis
The molecular structure of asparagine and valine within peptides can significantly influence their function and stability. For example, a study on the stabilization of bound O2 in myoglobin through a valine to asparagine substitution at position 68 demonstrated that the asparagine side chain can form a strong hydrogen bond with bound oxygen, affecting the protein's oxygen affinity .
Chemical Reactions Analysis
The chemical reactivity of asparagine within peptides has been a subject of interest, particularly in the context of deamidation. Deamidation is a post-translational modification that can affect protein function and stability. A study on the deamidation of protonated asparagine-valine showed that this process proceeds via ammonia loss from the asparagine side chain, leading to the formation of a furanone ring-containing product ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of asparagine and valine within peptides are influenced by their side chains and the peptide's overall structure. For instance, the introduction of asparagine in place of valine in myoglobin resulted in increased oxygen affinity and decreased carbon monoxide affinity, which is attributed to the additional hydrogen bond donor group provided by asparagine . In solid-phase peptide synthesis, the activation of side chain unprotected asparagine can lead to side reactions, such as the formation of beta-cyano alanine due to dehydration of the side chain amide .
Scientific Research Applications
Metabolomics and Disease Prediction
Metabolomic profiling has revealed the significance of amino acid metabolism, including compounds like asparagine, in predicting the onset of diseases like diabetes. Higher levels of certain metabolites, including asparagine, have been associated with a lower risk of diabetes, suggesting a protective role for asparagine. This insight opens the door to improved diabetes risk prediction and a better understanding of the metabolic pathways involved in the disease (Rebholz et al., 2018).
Amino Acid Metabolism in Diabetic Kidney Disease
Impaired amino acid metabolism, notably involving compounds like asparagine and valine, has been observed in the progression of diabetic kidney disease (DKD). Altered levels of these amino acids could serve as biomarkers for diagnosing and monitoring the onset and progression of diabetes and DKD, providing a new dimension to the metabolic understanding and potential therapeutic targeting of these conditions (Zhu et al., 2022).
Prion Diseases and Amino Acid Polymorphism
The study of prion diseases like Fatal Familial Insomnia and Familial Creutzfeldt‐Jakob disease has highlighted the role of amino acid polymorphisms, including asparagine and valine, in determining disease phenotypes. The specific combinations of these amino acids at certain positions in the prion protein gene play a critical role in the clinical and pathological features of these diseases, underscoring the importance of amino acid sequencing in genetic and disease research (Gambetti et al., 1995).
Cryotherapy and Metabolic Syndrome
Research in the field of cryotherapy has shown that exposure to extreme cold can induce changes in the amino acid profile, including asparagine and valine. These alterations are associated with improvements in glucose homeostasis and a reduction in the risk factors for metabolic syndrome, providing a novel approach to managing conditions related to metabolic health (Kozłowska et al., 2021).
Cancer Metabolomics
Studies have identified significant differences in the metabolism of amino acids, including asparagine and valine, between individuals with and without cancer. These findings point to the potential of amino acid profiling in early detection and treatment of cancer, offering new insights into metabolic pathways and their role in cancer development (Taherizadeh et al., 2020).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQPGIYEZKDEG-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344771 | |
Record name | L-Asparaginyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asparaginyl-Valine | |
CAS RN |
145314-87-0 | |
Record name | L-Asparaginyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.